molecular formula C17H25NO6 B3032201 Aucherine CAS No. 123715-12-8

Aucherine

Cat. No. B3032201
CAS RN: 123715-12-8
M. Wt: 339.4 g/mol
InChI Key: KPTUMNASMZDHPX-UHFFFAOYSA-N
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Description

Aucherine is a compound found in the leaves of the Aucheria plant and is known for its potent antioxidant and anti-inflammatory properties. It has been studied extensively in both in vitro and in vivo studies and is thought to have potential therapeutic applications in a variety of diseases and conditions.

Scientific Research Applications

Cytotoxicity and Anticancer Potential

  • Prenyloxy Chromanone Derivatives in Cancer Research: Three new prenyloxy chromanone derivatives (aucherine A-C) were isolated from Hypericum aucheri. These compounds exhibited moderate cytotoxicity against human tumor cell lines, suggesting potential in cancer research. Additionally, they influenced key signaling molecules involved in programmed cell death, which is crucial for cancer therapies (Nedialkov et al., 2019).

Effects on Antioxidant Enzymes and Vitamins

  • Impact on Antioxidant Enzymes and Vitamins in Rats: The hydroalcoholic extract of Dorema aucheri significantly affected the activities of antioxidant enzymes (SOD and GPX) and serum concentration of vitamins E and C in rats. This study sheds light on the potential of aucheri extracts in modulating antioxidant defenses and vitamin levels in vivo (Khoshvaghti et al., 2013).

Antihypertensive Properties

  • Antihypertensive Activity in Rats: Salvia aucheri exhibited significant antihypertensive and vasorelaxant activities in hypertensive rats. This suggests its potential therapeutic application in treating hypertension and related cardiovascular conditions (Azzane et al., 2022).

Anti-Diabetic Effects

  • Influence on Diabetes Management: The hydroalcoholic extract of Dorema aucheri was found to activate PPAR-γ, leading to reduced production of reactive oxygen species (ROS). This mechanism suggests a potential anti-diabetic effect of the extract, making it a candidate for diabetes treatment or as an adjuvant (Nahvinejad et al., 2016).

Antimicrobial and Antioxidant Activity

  • Essential Oil for Antimicrobial and Antioxidant Uses: Essential oil from the aerial parts of Artemisia aucheri showed antimicrobial activity against various microorganisms and potent antioxidant activity. This highlights its potential application in antimicrobial and antioxidant therapies (Mahboubi & Bidgoli, 2009).

Atherosclerosis and Cholesterol Management

  • Impact on Atherosclerosis in Rabbits: An ethanolic extract of Artemisia aucheri induced regression of fatty streaks in the aorta of hypercholesterolemic rabbits. This finding suggests a role for aucheri extracts in managing cholesterol levels and preventing or treating atherosclerosis (Asgary et al., 2008).

properties

IUPAC Name

5,6-dihydroxy-6-methyl-4-propan-2-yl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO6/c1-9(2)12-14(19)17(3,22)16(21)23-8-10-4-6-18-7-5-11(13(10)18)24-15(12)20/h4,9,11-14,19,22H,5-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPTUMNASMZDHPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C(C(C(=O)OCC2=CCN3C2C(CC3)OC1=O)(C)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80924578
Record name 4,5-Dihydroxy-5-methyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aucherine

CAS RN

123715-12-8
Record name Aucherine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123715128
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,5-Dihydroxy-5-methyl-3-(propan-2-yl)-4,5,8,10,12,13,13a,13b-octahydro-2H-[1,6]dioxacycloundecino[2,3,4-gh]pyrrolizine-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80924578
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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